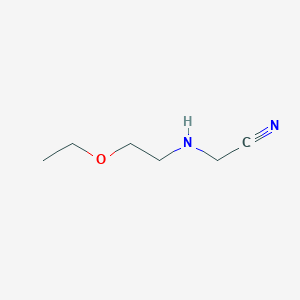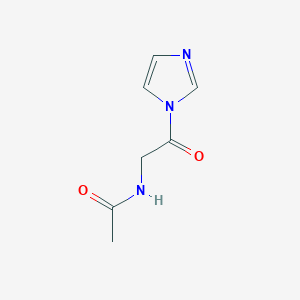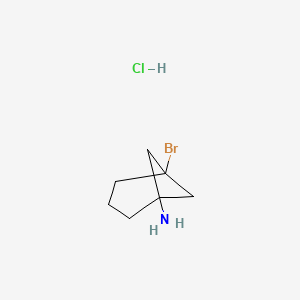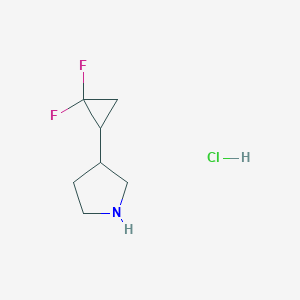
3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a difluorocyclopropane derivative. One common method involves the use of functionalized alkenes and TMSCF/NaI to introduce the difluorocyclopropyl group . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the difluorocyclopropyl group or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the difluorocyclopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
Scientific Research Applications
3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A basic nitrogen heterocycle used widely in medicinal chemistry.
Difluorocyclopropane derivatives: Compounds containing the difluorocyclopropyl group, used in various chemical and biological applications.
Pyrrolizines: Nitrogen-containing heterocycles with similar structural features and applications.
Uniqueness
3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride is unique due to the combination of the difluorocyclopropyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and stability, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H12ClF2N |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-(2,2-difluorocyclopropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-6(7)5-1-2-10-4-5;/h5-6,10H,1-4H2;1H |
InChI Key |
DFIWAGBCDSTUOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2CC2(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


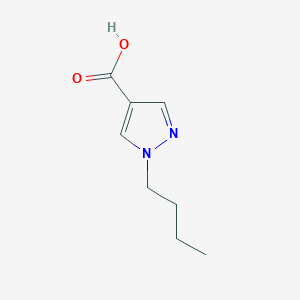
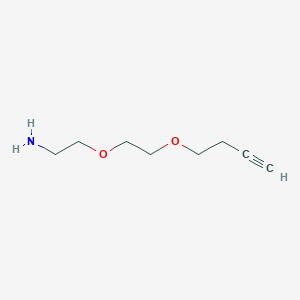
![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
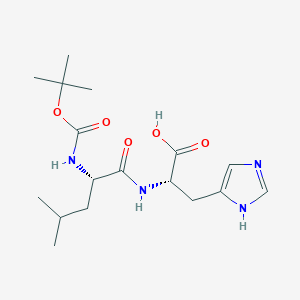
![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)
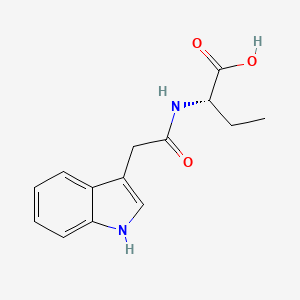
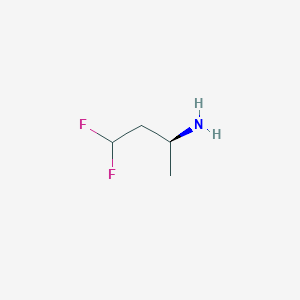
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
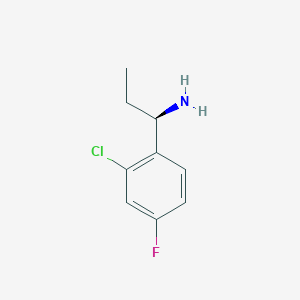
![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)

